molecular formula C19H16ClN3O4 B11599330 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11599330
M. Wt: 385.8 g/mol
InChI Key: PURWNPHDIVHOTE-OQLLNIDSSA-N
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Description

2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process:

    Formation of the Imidazolidinone Core: The initial step involves the reaction of an appropriate amine with a carbonyl compound to form the imidazolidinone ring. This reaction is often carried out under acidic or basic conditions to facilitate ring closure.

    Introduction of the Hydroxyphenyl Group: The next step involves the introduction of the 3-chloro-4-hydroxyphenyl group through a condensation reaction. This step requires precise control of temperature and pH to ensure the correct positioning of the substituents.

    Final Coupling Reaction: The final step is the coupling of the imidazolidinone derivative with N-(3-methylphenyl)acetamide. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where each step is carried out sequentially.

    Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The imidazolidinone ring can be reduced under specific conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.

    Protein Binding Studies: Used to study protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals.

    Therapeutic Research: Investigated for its anti-inflammatory and anticancer properties.

Industry

    Chemical Manufacturing: Used in the synthesis of other complex molecules.

    Pharmaceuticals: Employed in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: Modulates pathways involved in cell growth and apoptosis, particularly in cancer cells.

    Receptor Binding: Interacts with specific receptors on cell surfaces, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide
  • 2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)acetamide

Uniqueness

  • Functional Group Positioning : The specific positioning of the chloro and hydroxy groups on the phenyl ring imparts unique chemical reactivity.
  • Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for targeted research.

Properties

Molecular Formula

C19H16ClN3O4

Molecular Weight

385.8 g/mol

IUPAC Name

2-[(4E)-4-[(3-chloro-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O4/c1-11-3-2-4-13(7-11)21-17(25)10-23-18(26)15(22-19(23)27)9-12-5-6-16(24)14(20)8-12/h2-9,24H,10H2,1H3,(H,21,25)(H,22,27)/b15-9+

InChI Key

PURWNPHDIVHOTE-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O

Origin of Product

United States

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